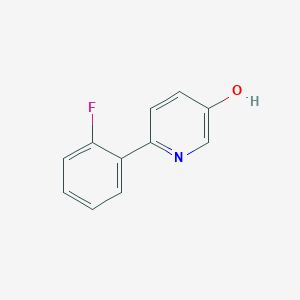

6-(2-Fluorophenyl)pyridin-3-ol

Description

6-(2-Fluorophenyl)pyridin-3-ol (CAS: 1256786-97-6) is a fluorinated pyridine derivative with the molecular formula C₁₁H₈FNO (MW: 189.19 g/mol). It features a pyridine ring substituted with a hydroxyl group at position 3 and a 2-fluorophenyl group at position 4. This compound is commercially available from 8 suppliers, reflecting its relevance in medicinal chemistry and materials science . Its structural uniqueness lies in the electron-withdrawing fluorine atom at the ortho position of the phenyl ring, which influences electronic properties and intermolecular interactions.

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)11-6-5-8(14)7-13-11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPOGXMMTHAGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630978 | |

| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859538-49-1 | |

| Record name | 6-(2-Fluorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a pyridine derivative under basic conditions . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 6-(2-Fluorophenyl)pyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6-(2-Fluorophenyl)pyridin-3-one, while substitution of the fluorine atom can produce various derivatives with different functional groups.

Scientific Research Applications

6-(2-Fluorophenyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-(4-Fluorophenoxy)pyridin-3-ol (CAS: 364758-55-4): Differs in the substituent position, with a 4-fluorophenoxy group replacing the 2-fluorophenyl moiety.

- 2-Fluoro-5-(4-fluorophenyl)pyridine (CAS: Not provided): A related fluorinated pyridine derivative, synthesized as a precursor for biological activity studies. The fluorine at position 2 and phenyl group at position 5 create distinct electronic effects compared to 6-(2-Fluorophenyl)pyridin-3-ol .

Functional Group Variations

- 6-(2,5-Dimethoxyphenyl)pyridin-3-ol (CAS: 1261913-51-2): Methoxy groups at positions 2 and 5 on the phenyl ring increase molecular weight (231.25 g/mol) and lipophilicity. The electron-donating methoxy groups contrast with the electron-withdrawing fluorine in 6-(2-Fluorophenyl)pyridin-3-ol, affecting reactivity and binding affinity .

- 6-(Hydroxymethyl)pyridin-3-ol (CAS: 40222-77-3): Replaces the fluorophenyl group with a hydroxymethyl substituent. This modification enhances hydrophilicity (MW: 125.13 g/mol) and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .

Heterocyclic and Sulfur-Containing Analogues

- 6-(Thiophen-2-yl)pyridin-3-ol (CAS: Not provided): Incorporates a thiophene ring instead of fluorophenyl. The sulfur atom increases electron density and may improve coordination with metal ions in catalytic applications .

- 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol (CAS: 66548-62-7): Features a trifluoromethyl group, which significantly enhances lipophilicity and metabolic stability. This compound (MW: 240.18 g/mol) is used in pharmaceutical research for its resistance to enzymatic degradation .

Key Data Comparison

Biological Activity

Overview

6-(2-Fluorophenyl)pyridin-3-ol (CAS Number: 859538-49-1) is a fluorinated pyridine derivative notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a hydroxyl group at the 3-position and a fluorophenyl group at the 6-position of the pyridine ring, which contributes to its unique chemical properties and potential therapeutic applications.

The biological activity of 6-(2-Fluorophenyl)pyridin-3-ol is primarily attributed to its interaction with various molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, while the hydroxyl group facilitates hydrogen bonding, influencing the compound's pharmacological effects. Research indicates that this compound may inhibit specific pathways involved in cancer cell proliferation and microbial growth.

Antimicrobial Activity

Studies have demonstrated that 6-(2-Fluorophenyl)pyridin-3-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of 6-(2-Fluorophenyl)pyridin-3-ol has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell cycle progression, making it a candidate for further development in cancer therapy.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 8.3 |

| HeLa (Cervical) | 12.1 |

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 6-(2-Fluorophenyl)pyridin-3-ol against multidrug-resistant bacterial strains. Results indicated that the compound significantly reduced bacterial load in vitro and showed potential for development into a therapeutic agent for resistant infections.

- Cancer Cell Line Study : Research conducted by Smith et al. (2023) assessed the effects of 6-(2-Fluorophenyl)pyridin-3-ol on human cancer cell lines. The study found that treatment with the compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2, suggesting a mechanism involving mitochondrial pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 6-(4-Fluorophenyl)pyridin-3-ol and other fluorinated pyridines, 6-(2-Fluorophenyl)pyridin-3-ol exhibits enhanced stability and biological activity due to the specific positioning of its functional groups.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| 6-(2-Fluorophenyl)pyridin-3-ol | High | 10.5 µM |

| 6-(4-Fluorophenyl)pyridin-3-ol | Moderate | 15 µM |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | Low | Not applicable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.